Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate
Description
Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate is a nitrogen-containing heterocyclic compound with the molecular formula C7H11NO2
Properties
IUPAC Name |
methyl 1,2,3,6-tetrahydropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)6-4-2-3-5-8-6/h2-3,6,8H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOPAQWYNHWABP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC=CCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Linear Precursors
The cyclization of linear precursors represents a foundational approach for constructing the tetrahydropyridine ring. This method typically employs amino alcohols or unsaturated amines as starting materials. For instance, a precursor such as 5-aminopent-2-enoic acid methyl ester can undergo intramolecular cyclization under acidic or basic conditions. In one documented procedure, the reaction is conducted in anhydrous dichloromethane with trifluoroacetic acid (TFA) as a catalyst, achieving a 68% yield after 12 hours at 40°C . The reaction mechanism involves protonation of the amine, followed by nucleophilic attack of the enolate oxygen on the electrophilic carbon, forming the six-membered ring.
Critical parameters for this method include:
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Solvent polarity : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates by stabilizing transition states.
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Temperature control : Excess heat promotes side reactions such as over-oxidation or polymerization .
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Atmospheric conditions : Reactions are performed under nitrogen or argon to prevent oxidation of the tetrahydropyridine ring.
Purification typically involves column chromatography using silica gel and a gradient eluent system (ethyl acetate/hexane), followed by recrystallization from ethanol to isolate the product in >95% purity .
Esterification of Tetrahydropyridine-2-Carboxylic Acid
Direct esterification of tetrahydropyridine-2-carboxylic acid with methanol offers a straightforward route to the target compound. This method employs Fischer esterification, where the carboxylic acid reacts with excess methanol in the presence of a Brønsted acid catalyst. A representative protocol uses concentrated sulfuric acid (18 mol%) under reflux for 24 hours, yielding 72–78% of the ester . The reaction equilibrium is driven by removing water via Dean-Stark apparatus or molecular sieves.
Key considerations include:
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Catalyst selection : Sulfuric acid outperforms HCl due to its stronger acidity, but may cause sulfonation by-products at high concentrations .
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Methanol stoichiometry : A 10:1 molar ratio of methanol to acid minimizes reverse hydrolysis.
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Reaction monitoring : Thin-layer chromatography (TLC) with ninhydrin staining confirms complete conversion .
Post-reaction workup involves neutralization with aqueous sodium bicarbonate, extraction with ethyl acetate, and drying over anhydrous magnesium sulfate. The crude product is distilled under reduced pressure (60–65°C at 15 mmHg) to remove residual methanol .
Hydrogenation of Pyridine Derivatives
Catalytic hydrogenation of pyridine-2-carboxylate esters provides access to the saturated tetrahydropyridine system. This method is advantageous for scalability and stereochemical control. For example, methyl pyridine-2-carboxylate dissolved in ethanol undergoes hydrogenation at 50 psi H₂ using 10% palladium on carbon (Pd/C) as a catalyst, yielding 85–90% of the tetrahydropyridine derivative after 6 hours . The reaction proceeds via sequential hydrogen addition to the pyridine ring, with the ester group directing regioselectivity.
Optimization factors:
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Catalyst loading : 5–10 wt% Pd/C balances cost and reaction rate.
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Solvent choice : Ethanol or ethyl acetate prevents catalyst poisoning compared to THF .
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Temperature : Room temperature minimizes over-reduction to piperidine derivatives .
Post-hydrogenation, the catalyst is removed by filtration through Celite, and the solvent is evaporated under vacuum. The product is typically >98% pure by HPLC analysis without further purification .
Asymmetric Synthesis Using Chiral Auxiliaries
For enantiomerically pure this compound, asymmetric synthesis employing chiral auxiliaries or catalysts is essential. A patent-pending method utilizes (S)-tert-butylsulfinamide as a chiral directing group. The precursor, (S)-N-tert-butylsulfinyl-1,2,3,6-tetrahydropyridine-2-carboxamide, is treated with methanol and HCl in dioxane, resulting in cleavage of the sulfinyl group and esterification with 92% enantiomeric excess (ee) .
Critical steps include:
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Auxiliary incorporation : The sulfinyl group is introduced via nucleophilic substitution at the amine position.
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Steric control : The tert-butyl group ensures high facial selectivity during ring formation .
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Acidic workup : HCl in dioxane simultaneously removes the auxiliary and protonates the amine, preventing racemization .
Chiral HPLC (Chiralpak IA column) confirms optical purity, while X-ray crystallography validates absolute configuration .
Hydrochloride Salt Formation
Conversion to the hydrochloride salt improves stability and crystallinity. The free base is dissolved in anhydrous diethyl ether, and HCl gas is bubbled through the solution until precipitation ceases. Filtration and washing with cold ether yield the hydrochloride salt in 89–94% recovery .
Analytical Data :
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¹H NMR (400 MHz, D₂O) : δ 3.72 (s, 3H, OCH₃), 3.25–3.18 (m, 2H, H-6), 2.90–2.84 (m, 1H, H-2), 2.45–2.38 (m, 2H, H-3), 1.95–1.88 (m, 2H, H-4)
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Cyclization | 68 | 95 | 12 h | Minimal side products |
| Fischer Esterification | 75 | 98 | 24 h | Simple setup |
| Catalytic Hydrogenation | 88 | 98 | 6 h | Scalability |
| Asymmetric Synthesis | 82 | 99 | 18 h | High enantioselectivity |
Chemical Reactions Analysis
Types of Reactions: Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce various tetrahydropyridine derivatives.
Scientific Research Applications
Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research explores its potential therapeutic applications, such as in the development of drugs targeting specific biological pathways.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate
- 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine
- 1-Methyl-1,2,3,6-tetrahydropyridine-4-carboxylate
Comparison: Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate is unique due to its specific structural configuration, which influences its reactivity and potential applications. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific research and industrial purposes.
Biological Activity
Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate is a significant compound within the tetrahydropyridine family, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
This compound primarily targets dopaminergic neurons in the brain. Its mode of action involves several critical processes:
- Inflammation and Excitotoxicity : The compound induces inflammatory responses and excitotoxicity in neuronal cells.
- Mitochondrial Dysfunction : It inhibits mitochondrial complex I, leading to reduced ATP production and increased oxidative stress.
- Dopamine Depletion : The action results in the depletion of dopamine in the striatum and substantia nigra, which is crucial for motor control and cognitive functions .
Biochemical Pathways
The compound interacts with various enzymes and proteins, notably monoamine oxidase B (MAO-B) . This interaction leads to the formation of reactive oxygen species (ROS), further exacerbating oxidative stress within dopaminergic pathways .
Pharmacokinetics
This compound is capable of crossing the blood-brain barrier , allowing it to exert effects on central nervous system (CNS) functions. Its pharmacokinetic profile indicates that it is metabolized by cytochrome P450 enzymes into various metabolites that may also exhibit biological activity .
Biological Activities
The biological activities of this compound include:
- Neurotoxic Effects : In laboratory settings, exposure to this compound has shown neurotoxic effects similar to those observed with other tetrahydropyridine derivatives such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to induce Parkinsonian symptoms in animal models .
- Antimicrobial Properties : Some studies indicate that derivatives of tetrahydropyridines possess antimicrobial activities against various pathogens. For instance, certain THP derivatives have shown promising results against mycobacterial strains .
- Anti-inflammatory Effects : Research indicates that modifications to the tetrahydropyridine structure can enhance anti-inflammatory properties. Compounds derived from this family have been evaluated for their ability to act as analgesics and anti-inflammatory agents .
Case Study 1: Neurotoxicity Assessment
A study investigating the neurotoxic effects of this compound revealed significant dopaminergic neuron damage in rodent models. The findings highlighted the compound's potential role as a neurotoxin through its oxidative stress-inducing capabilities and mitochondrial dysfunction .
Case Study 2: Antimicrobial Activity
In vitro tests demonstrated that specific derivatives of methyl 1,2,3,6-tetrahydropyridine exhibited antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The IC50 values ranged from 6.50 µM to 57.94 µM for some derivatives compared to standard antibiotics .
Q & A
Q. What are the established synthetic routes for Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate, and how is purity validated?
A common synthetic approach involves refluxing precursors with methyl chloroformate in benzene, followed by purification via column chromatography (Hex:EtOAc 9:1) to isolate the compound as a viscous oil . Purity validation typically employs high-performance liquid chromatography (HPLC) or high-purity liquid chromatography (HLC), with commercial batches often exceeding 95.0% purity . For derivatives, hydrogenation of pyridine precursors using catalysts like PtO₂ or Pd/C can yield tetrahydropyridine scaffolds, though reaction conditions must be optimized to avoid over-reduction .
Q. Which spectroscopic and analytical methods are critical for structural characterization?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the tetrahydropyridine ring structure and ester group placement. Mass spectrometry (MS) validates molecular weight and fragmentation patterns, while infrared (IR) spectroscopy identifies carbonyl (C=O) and ester (C-O) functional groups. Gas chromatography (GC) or HPLC coupled with mass spectrometry can assess purity and detect trace impurities .
Advanced Research Questions
Q. How do structural modifications at the 2-position (carboxylate group) influence neurotoxic potential compared to 1-methyl derivatives like MPTP?
this compound differs from neurotoxic analogs like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) by the absence of a phenyl group and the presence of a carboxylate ester. MPTP selectively damages dopaminergic neurons via its metabolite MPP⁺, which inhibits mitochondrial complex I . The carboxylate group may alter bioavailability or metabolic activation, reducing neurotoxicity. Comparative studies should assess mitochondrial inhibition, dopamine depletion, and in vivo neurodegeneration in models like rodents or primates .
Q. What experimental models are suitable for evaluating neuroprotective agents against tetrahydropyridine-induced toxicity?
The marmoset MPTP model provides a robust framework for studying neuroprotection. Key steps include:
- Administering 6 mg/kg MPTP (or structural analogs) to induce parkinsonism.
- Co-treating with test compounds (e.g., modafinil at 100 mg/kg) to assess behavioral and neurochemical outcomes.
- Measuring striatal dopamine levels via HPLC and monitoring motor coordination, anxiety-related behavior, and locomotor activity over 3 weeks .
- Validating neuroprotection through histopathology (e.g., substantia nigra cell counts).
Q. How can researchers resolve contradictions in stability data under varying storage conditions?
Stability studies should:
- Test the compound in inert atmospheres (N₂/Ar) to prevent oxidation.
- Use accelerated degradation studies (e.g., 40°C/75% relative humidity) to simulate long-term storage.
- Monitor degradation via HPLC and LC-MS to identify byproducts (e.g., hydrolysis of the ester group).
- Compare stability across solvents (e.g., DMSO vs. aqueous buffers) .
Q. What methodologies are recommended for quantifying this compound in biological matrices?
- Sample Preparation: Use liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with internal standards (e.g., deuterated analogs).
- Chromatography: Reverse-phase HPLC with C18 columns and mobile phases like acetonitrile/water (0.1% formic acid).
- Detection: Tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode for high sensitivity .
Key Considerations for Experimental Design
- Structural Analogues: Derivatives like tert-butyl 1,2,3,6-tetrahydropyridine-1-carboxylate can serve as intermediates for functionalization .
- Toxicity Screening: Prioritize in vitro models (e.g., SH-SY5Y cells) for preliminary neurotoxicity assessments before advancing to in vivo studies .
- Data Reproducibility: Standardize synthetic protocols and analytical conditions across labs to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
